(1S,2S)-cyclooctane-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-cyclooctane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSOFJYAGDTKSK-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]([C@H](CC1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428496 | |
| Record name | (1S,2S)-Cyclooctane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20480-40-4 | |
| Record name | (1S,2S)-Cyclooctane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1s,2s Cyclooctane 1,2 Diol and Its Stereoisomers
Enantioselective Dihydroxylation of Cyclooctene (B146475) Derivatives
Enantioselective dihydroxylation is a powerful method for the direct formation of chiral 1,2-diols from alkenes. This transformation is most famously achieved using osmium-based catalysts in the Sharpless asymmetric dihydroxylation, but other transition metals have also been explored to achieve similar outcomes. organic-chemistry.org
The Sharpless asymmetric dihydroxylation is a cornerstone reaction for producing enantiomerically enriched vicinal diols from prochiral olefins. organic-chemistry.org The process typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, most commonly derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), and a stoichiometric co-oxidant. organic-chemistry.orgwikipedia.org This method has been successfully applied to a wide array of alkenes, including cyclooctene. niscpr.res.in The reaction mechanism involves the formation of an osmium tetroxide-ligand complex which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate that, upon hydrolysis, yields the chiral diol. wikipedia.org Beyond the well-established osmium-based systems, research has focused on developing more cost-effective and less toxic metal catalysts.
Iron, being an abundant and environmentally benign metal, has emerged as a promising candidate for catalyzing cis-dihydroxylation reactions, mimicking the function of nonheme iron-dependent Rieske dioxygenase enzymes. researchgate.net Researchers have developed nonheme iron complexes that can catalyze the cis-dihydroxylation of alkenes using hydrogen peroxide (H₂O₂) or other oxidants. researchgate.net
One notable system employs the iron complex [FeIII(L-N4Me2)Cl2]+ (where L-N4Me2 = N,N′-dimethyl-2,11-diaza3.3pyridinophane) as a catalyst with oxone as the oxidant. acs.org This approach successfully converts electron-rich alkenes like cyclooctene into their corresponding cis-diols. acs.org In a typical reaction, cyclooctene demonstrated high substrate conversion (>99%) and yielded the cis-diol product, although the epoxide remains a significant byproduct. acs.org The addition of acetic acid to certain iron-catalyzed oxidation systems has been shown to inhibit cis-dihydroxylation and favor epoxidation instead. nih.gov
| Catalyst System | Substrate | Oxidant | Yield of cis-diol | Reference |
| [FeIII(L-N4Me2)Cl2]+ | Cyclooctene | Oxone | up to 67% | acs.org |
| [(BPMEN)Fe(OTf)2] / H₂O₂ | Cyclooctene | H₂O₂ | Forms cis-diols and epoxides | nih.gov |
Molybdenum complexes are widely recognized for their catalytic activity in alkene epoxidation. d-nb.info However, their application in cis-dihydroxylation is less common but has been achieved. Certain molybdenum acetylide complexes have been reported to act as recyclable homogeneous catalysts for the selective cis-dihydroxylation of olefins. acs.org While much of the literature on molybdenum catalysis with substrates like cyclooctene focuses on epoxidation using tert-butyl hydroperoxide (TBHP) as the oxidant, these systems highlight the potential for tuning the catalyst and conditions to favor diol formation. acs.org For instance, complexes of the type (η⁵-C₅R₅)MoO₂Cl show exceptionally high activity for cyclooctene epoxidation. acs.org The development of molybdenum-based systems that selectively yield cis-diols remains an area of active research.
Ruthenium complexes are versatile oxidation catalysts capable of transforming alkenes. A specific protocol using the catalyst [(Me₃tacn)(CF₃CO₂)₂Ru(III)(OH₂)]CF₃CO₂ (where Me₃tacn = 1,4,7-trimethyl-1,4,7-triazacyclononane) with aqueous hydrogen peroxide has been shown to oxidize cyclooctene. nih.govresearchgate.net The reaction mechanism proceeds through the formation of both cis- and trans-diol intermediates. nih.gov However, under the reported conditions, these diols are typically over-oxidized to achieve C=C bond cleavage, yielding suberic acid. nih.govresearchgate.net A large-scale reaction of cyclooctene using this method produced suberic acid in a 91% yield. nih.gov The synthetic challenge in this system lies in halting the oxidation at the diol stage to prevent the subsequent C-C bond cleavage.
Biocatalytic Routes to Enantiopure Diols
Biocatalysis offers an attractive alternative to traditional chemical methods, providing high selectivity under mild, environmentally friendly conditions. nih.gov Enzymes, particularly lipases, have proven to be highly effective in the synthesis of enantiopure diols. nih.govmdpi.com
Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers. In this context, lipases are used to selectively acylate one enantiomer of a racemic diol, allowing for the separation of the resulting monoacetate from the unreacted diol enantiomer. nih.govmdpi.com
Studies on the kinetic resolution of racemic (Z)-cyclooct-5-ene-1,2-diol, an unsaturated analog of cyclooctane-1,2-diol, demonstrate the efficacy of this approach. mdpi.com Different lipases, such as Lipase (B570770) B from Candida antarctica (CaLB) and lipase from Pseudomonas cepacia (PS), have been employed. mdpi.comresearchgate.net The efficiency of the resolution can be influenced by various parameters, including the enzyme choice, temperature, and the use of microwave irradiation, which has been shown to enhance conversion rates compared to conventional heating. mdpi.com
For example, using immobilized CaLB under microwave irradiation at 35 °C, racemic (Z)-cyclooct-5-ene-1,2-diol was converted to (1R,2R)-monoacetate with 45% enantiomeric excess (ee) and a trace amount of (1S,2S)-diacetate with >99% ee, leaving the remaining diol enriched in the other enantiomer. mdpi.com In contrast, under conventional heating at 50 °C, immobilized Pseudomonas cepacia lipase (PS-D) provided the (1S,2S)-monoacetate with 45% ee, but the conversion was poor. mdpi.com
| Lipase | Substrate | Conditions | Product (Enantiomeric Excess) | Conversion | Reference |
| Immobilized CaLB | rac-(Z)-cyclooct-5-ene-1,2-diol | Microwave (35 °C, 5W) | (1R,2R)-monoacetate (45% ee), (1S,2S)-diacetate (>99% ee) | 37% | mdpi.com |
| Immobilized PS-D | rac-(Z)-cyclooct-5-ene-1,2-diol | Conventional Heating (50 °C) | (1S,2S)-monoacetate (45% ee) | 6% | mdpi.com |
| Immobilized PS-D | rac-(Z)-cyclooct-5-ene-1,2-diol | Microwave (50 °C, 15W) | (1S,2S)-monoacetate (50% ee) | 43% | mdpi.com |
Enzymatic Derivatization for Stereochemical Enrichment
Enzymatic reactions offer a powerful tool for the stereochemical enrichment of chiral compounds like cyclooctane-1,2-diol. These methods capitalize on the high stereoselectivity of enzymes to differentiate between enantiomers or enantiotopic groups within a prochiral substrate.
One common strategy involves the kinetic resolution of a racemic mixture of cyclooctane-1,2-diol. In this process, an enzyme, often a lipase, selectively catalyzes the acylation or deacylation of one enantiomer, leaving the other unreacted and thus enriched. For instance, the enantioselective acylation of a racemic mixture of trans-1,2-cyclooctanediol (B12051) using an appropriate lipase and acyl donor can yield one enantiomer as an ester and the other as the unreacted alcohol. Subsequent separation of these two compounds provides access to both enantiomers in high enantiomeric purity.
Another approach is the desymmetrization of a meso compound, such as cis-1,2-cyclooctanediol (B3120902), which possesses a plane of symmetry. nih.gov An enzyme can selectively modify one of the two enantiotopic hydroxyl groups, breaking the symmetry and generating a chiral product. For example, the enantioselective monoacylation of cis-1,2-cyclooctanediol, catalyzed by a lipase, can produce a chiral monoester with high enantiomeric excess. This strategy has been successfully applied to various meso-1,2-diols. researchgate.net
Several types of enzymes, including lipases, kinases, and dehydrogenases/oxidases, have demonstrated utility in these transformations, affording optically active diols with varying degrees of enantioselectivity. researchgate.net The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Diastereoselective Synthesis Strategies
Diastereoselective synthesis aims to control the relative stereochemistry of a molecule, which is a fundamental challenge in the synthesis of cyclic compounds like cyclooctane-1,2-diol.
Control of Relative Stereochemistry in Cyclooctane (B165968) Ring Systems
The conformational flexibility of the cyclooctane ring makes controlling the relative stereochemistry of substituents particularly challenging compared to more rigid systems like cyclohexane. spcmc.ac.inlibretexts.org The ring can adopt several low-energy conformations, such as the boat-chair and crown conformations, and the energy barriers between them are relatively small. This flexibility can lead to the formation of multiple diastereomers in a reaction.
Strategies to control the relative stereochemistry in cyclooctane ring systems often involve the use of rigid starting materials or intermediates that restrict the conformational freedom of the ring. For instance, starting from a bicyclic precursor can lock the cyclooctane ring into a specific conformation, allowing for stereocontrolled functionalization. Subsequent cleavage of the bicyclic system can then reveal the desired substituted cyclooctane.
Furthermore, the stereochemical outcome of reactions on cyclooctane derivatives can be influenced by the existing stereocenters in the molecule. For example, in the nucleophilic addition to a carbonyl group adjacent to a chiral center on a cyclooctane ring, the incoming nucleophile will preferentially attack from one face of the carbonyl, leading to the formation of one diastereomer in excess. This principle, often rationalized by models like Cram's rule, is a cornerstone of diastereoselective synthesis. ox.ac.uk Computational methods are also employed to predict the diastereoselectivity of such reactions by calculating the transition state energies for the formation of different diastereomers. nih.gov
Synthesis via Functional Group Transformations of Cyclooctane Precursors
A common and versatile approach to the synthesis of (1S,2S)-cyclooctane-1,2-diol and its stereoisomers involves the transformation of readily available cyclooctane precursors.
Ring-Opening Reactions of Cyclooctene Oxides and Related Epoxides
The ring-opening of cyclooctene oxide is a direct and widely used method for the preparation of 1,2-cyclooctanediols. The stereochemistry of the resulting diol is dependent on the stereochemistry of the starting epoxide and the reaction mechanism.
Acid-catalyzed hydrolysis of cis-cyclooctene oxide typically proceeds via an SN2-like mechanism with backside attack of the nucleophile (water), resulting in the formation of trans-1,2-cyclooctanediol. ontosight.ai Conversely, the hydroxylation of cis-cyclooctene using reagents like osmium tetroxide (OsO4) leads to the formation of cis-1,2-cyclooctanediol through a syn-addition mechanism.
For the synthesis of enantiomerically pure diols, asymmetric epoxidation of cyclooctene followed by stereospecific ring-opening is a powerful strategy. Alternatively, the kinetic resolution of racemic cyclooctene oxide can be employed, where one enantiomer of the epoxide is selectively reacted, leaving the other enantiomer enriched. This can then be opened to the corresponding diol.
The reactivity of bis(oxiranes) derived from cyclooctanediones has also been investigated. The ring-opening of these epoxides with nucleophiles like sodium azide (B81097) is influenced by the relative orientation of the oxirane rings, leading to various polyfunctionalized cyclooctane derivatives. mdpi.com
Reduction of Cyclic Diketones (e.g., Cyclooctane-1,2-dione)
The reduction of cyclooctane-1,2-dione provides another route to cyclooctane-1,2-diols. ontosight.ai The stereochemical outcome of this reduction depends on the reducing agent and the reaction conditions. The use of hydride-reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can lead to a mixture of cis and trans diastereomers.
To achieve stereoselectivity, chiral reducing agents or catalytic asymmetric hydrogenation can be employed. These methods introduce a chiral environment that favors the formation of one stereoisomer over the other. For example, the asymmetric hydrogenation of cyclooctane-1,2-dione using a chiral catalyst can, in principle, yield enantiomerically enriched cyclooctane-1,2-diols. The synthesis of cis-cyclooctane-1,5-diol has been achieved through the hydrogenation of cyclooctane-1,5-dione. ontosight.ai
The Corey-Chaykovsky reaction of cyclooctane-1,2-dione with a sulfur ylide has been used to synthesize bis(oxiranes), which are precursors to diols. mdpi.com
| Precursor | Product | Reagents and Conditions |
| cis-cis-1,5-cyclooctadiene | cis-5-cyclooctene-trans-1,2-diol | Hydrogen peroxide cdnsciencepub.com |
| cis-5-cyclooctene-trans-1,2-diol | cis-5-cyclooctene-1,2-dione | Dimethyl sulfoxide, acetic anhydride (B1165640) cdnsciencepub.com |
| Cyclooctane-1,2-dione | Bis(oxirane) | Trimethylsulfonium iodide, potassium tert-butoxide mdpi.com |
Transformations from Halogenated Cyclooctane Intermediates
Halogenated cyclooctanes serve as versatile intermediates for the synthesis of cyclooctane-1,2-diols. The halogens can be displaced by hydroxyl groups through nucleophilic substitution reactions.
For instance, the synthesis of (1R,2R)- and (1S,2S)-1,2-dibromocyclooctane can be achieved by the bromination of cis-cyclooctene. These dibromo-derivatives can then be converted to the corresponding diols. The reaction of these halogenated intermediates with sodium cyanide can lead to dinitrile compounds, which can be further hydrolyzed to dicarboxylic acids. These dicarboxylic acids can then be transformed into diols.
The substitution of halogens with nucleophiles often proceeds with an inversion of stereochemistry at the carbon center (SN2 reaction). This allows for the controlled introduction of functional groups with a specific stereochemical orientation. By carefully choosing the starting halogenated cyclooctane and the reaction conditions, it is possible to synthesize specific stereoisomers of cyclooctane-1,2-diol. For example, a procedure for the synthesis of (1R, 2R)- and (1S, 2S)-1,2-dibromocyclooctane involves dissolving cis-cyclooctene in DCM, cooling to 0 °C, and adding bromine dropwise.
| Starting Material | Intermediate | Reagents and Conditions for Intermediate | Final Product |
| cis-Cyclooctene | (1R,2R)- and (1S,2S)-1,2-dibromocyclooctane | Bromine, DCM, 0°C to room temperature | This compound and its enantiomer |
| (1R,2R)- and (1S,2S)-1,2-dibromocyclooctane | (1R,2R)-, (1S,2S)-, and (1R,2S)-cyclooctane-1,2-dicarbonitrile | Sodium cyanide, DMSO, 80°C | This compound and its stereoisomers |
| (1R,2R)-, (1S,2S)-, and (1R,2S)-cyclooctane-1,2-dicarbonitrile | (1R,2R)-, (1S,2S)-, and (1R,2S)-cyclooctane-1,2-dicarboxylic acid | 6 M HCl, reflux | This compound and its stereoisomers |
Electrochemical Approaches to Stereoselective Diol Synthesis
Electrochemical methods represent a burgeoning field in organic synthesis, offering sustainable and controlled routes to valuable chemical transformations. In the context of stereoselective diol synthesis, electrochemistry provides an alternative to traditional methods that often rely on stoichiometric amounts of chemical oxidants or reductants. researchgate.net These electrochemical strategies can be broadly categorized into direct and indirect electrolysis, with the latter employing mediators to shuttle electrons between the electrode and the substrate. Such approaches have been explored for the synthesis of syn- and anti-1,2-diols, including the potential for enantioselective synthesis through the use of chiral catalysts, mediators, or auxiliaries. researchgate.netnih.gov
While direct electrochemical synthesis of this compound from cyclooctene has not been extensively detailed, general electrochemical methodologies for the stereoselective dihydroxylation of alkenes are applicable. These methods often involve the electrochemical oxidation of the alkene to generate a reactive intermediate, which is then trapped by a nucleophile. rsc.org The stereochemical outcome of the reaction is influenced by factors such as the solvent, supporting electrolyte, and the presence of any stereocontrolling agents. rsc.orgnih.gov
One promising strategy is the electrochemically driven synthesis of syn-1,2-diol derivatives from alkenes. rsc.org This approach can circumvent the need for transition metal catalysts and external oxidizing agents, providing an operationally simpler and efficient pathway. rsc.orgrsc.org For instance, the electrochemical oxidation of an alkene can lead to a radical cation, which then undergoes nucleophilic attack. rsc.org The stereoselectivity of this process can be influenced by the reaction conditions and the nature of the nucleophile. rsc.orgnih.gov
Furthermore, asymmetric electrosynthesis has made significant strides through the incorporation of chiral sources. researchgate.net These can include chiral electrodes, catalysts, auxiliaries, and even chiral solvent-supporting electrolyte systems. researchgate.net For example, the asymmetric electrooxidation of 1,2-diols has been demonstrated using chiral copper catalysts, suggesting the potential for kinetic resolution of racemic cyclooctane-1,2-diol mixtures. beilstein-journals.org In such a system, a chiral copper complex facilitates the selective oxidation of one enantiomer, leaving the other enriched. beilstein-journals.org
Another indirect electrochemical approach involves the in-situ regeneration of a chemical oxidant that is part of a well-established stereoselective dihydroxylation protocol. A notable example is the electrochemical variant of the Sharpless asymmetric dihydroxylation. beilstein-journals.org In this method, the osmium tetroxide catalyst is regenerated electrochemically, reducing the amount of the toxic and expensive metal required. beilstein-journals.orgelectrosynthesis.com This approach could theoretically be applied to the synthesis of this compound from cyclooctene with high enantioselectivity.
The table below summarizes general electrochemical approaches that could be adapted for the stereoselective synthesis of cyclooctane-1,2-diol stereoisomers, based on findings from related research.
| Electrochemical Method | Substrate Type | Key Reagents/Catalysts | Stereoselectivity | Potential Application to Cyclooctane-1,2-diol |
| Electrochemically driven syn-dihydroxylation | Vinylarenes | N,N-dimethylformamide (DMF), Trifluoroacetate | High syn-diastereoselectivity | Synthesis of cis-cyclooctane-1,2-diol |
| Asymmetric Electrooxidation (Kinetic Resolution) | Racemic 1,2-diols | Chiral Copper Catalyst, Chiral N-oxyl radicals | Enantioselective | Resolution of a racemic mixture of cyclooctane-1,2-diol enantiomers |
| Indirect Electrolysis (Sharpless Dihydroxylation) | Alkenes | Osmium tetroxide, Chiral Ligand, [Fe(CN)6]3- (regenerated at anode) | High enantioselectivity for syn-diols | Synthesis of this compound from cyclooctene |
Detailed research into the direct electrochemical synthesis of this compound is still an area ripe for exploration. However, the existing body of work on electrochemical stereoselective diol synthesis provides a strong foundation for the development of such methodologies. The precise control over redox potentials offered by electrocatalysis presents a powerful tool for achieving high selectivity and efficiency in the synthesis of chiral diols. chemrxiv.org
Reactivity and Mechanistic Studies of 1s,2s Cyclooctane 1,2 Diol
Oxidative Cleavage Reactions
The oxidative cleavage of vicinal diols is a significant transformation in organic synthesis, and (1S,2S)-cyclooctane-1,2-diol serves as a substrate for studying these reactions.
The carbon-carbon bond between the hydroxyl-bearing carbons in vicinal diols is susceptible to cleavage under oxidative conditions. This reaction is a valuable synthetic tool, offering a method to produce smaller carbonyl compounds from larger diol precursors. The specific pathways for this cleavage can vary depending on the oxidant and reaction conditions. For instance, some metal-catalyzed oxidations proceed through the formation of a cyclic intermediate which then fragments to yield the final products. researchgate.net
The reactivity of the diol can be influenced by its stereochemistry and the ring strain of the cyclic system. In the case of cyclooctane-1,2-diols, the conformation of the eight-membered ring plays a role in the rate and selectivity of the cleavage reaction. Studies on various cyclic 1,2-diols have shown that the ring size can affect the conversion and selectivity of the oxidation. researchgate.net
A general mechanism for the oxidative cleavage of 1,2-diols involves a double oxidation of the diol to form a 1,2-diketone intermediate. This diketone can then undergo a Baeyer-Villiger type oxidation, followed by hydrolysis of the resulting anhydride (B1165640) to yield the final cleavage products. csic.es However, alternative mechanisms, such as the formation of a cyclic hypervalent sulfur intermediate, have also been proposed under specific conditions. csic.es
Metal complexes are frequently employed to catalyze the oxidative cleavage of vicinal diols. Manganese(II) complexes, in particular, have been shown to be effective catalysts for this transformation. For example, a manganese(II) complex with the ligand 1,1'-bis[(pyridin-2-yl)methyl]-2,2'-bipiperidine (PYBP) has been demonstrated to be an efficient catalyst for the epoxidation of alkenes, a reaction that can be a competing pathway or a preliminary step to diol formation and subsequent cleavage. osti.gov The catalytic activity of such manganese complexes is often influenced by the presence of co-catalysts and the nature of the counterions. osti.gov In some systems, the addition of non-redox metal ions as Lewis acids can significantly enhance the oxygen transfer efficiency of manganese(II) catalysts. rsc.orgrsc.org
Iron-oxygen oxidants also play a crucial role in mediating the oxidative C–C bond cleavage of vicinal diols. acs.org Mononuclear nonheme iron enzymes are known to carry out a variety of dioxygen-dependent transformations, including the cleavage of C-C bonds. acs.org Model studies using biomimetic iron(II) α-hydroxy acid complexes have shown that a nucleophilic iron-oxygen intermediate, generated upon oxidative decarboxylation, is the active oxidant responsible for the cleavage. acs.org
The table below summarizes the effect of different metal ions on the Mn(BPMEN)Cl2 catalyzed epoxidation of cyclooctene (B146475), which is a related oxidative process.
| Catalyst | Lewis Acid | Conversion (%) | Epoxide Yield (%) |
| Mn(BPMEN)Cl2 | None | - | - |
| Mn(BPMEN)Cl2 | Sc3+ | 98.2 | 74.9 |
| Mn(BPMEN)Cl2 | - | - | - |
Data adapted from a study on Lewis acid promoted epoxidation. rsc.org
Photochemical methods offer an alternative approach to the oxidation of organic substrates. In the context of diol chemistry, photochemical reactions can initiate oxidation through several mechanisms, including single-electron transfer, hydrogen atom abstraction, or energy transfer. acs.org For instance, photoexcited photocatalysts can act as both strong oxidants and reductants, capable of initiating radical reactions that can lead to oxidation. acs.org
Aerobic oxidation, utilizing molecular oxygen as the oxidant, is an environmentally benign and economically attractive method. Free-radical catalyzed aerobic oxidation of cycloalkenes, such as cyclooctene, can lead to the formation of various oxidation products, including the corresponding diol. researchgate.net Studies on the free-radical oxidation of cyclooctene have shown that under certain conditions, a significant conversion to cyclooctene oxide is achieved, with smaller amounts of 1,2-cyclooctanediol (B1606509) being formed. researchgate.net The reaction mechanism is dependent on dioxygen and is often initiated by peroxides. researchgate.net The formation of ketone products is suggested to occur via a unimolecular pathway, while epoxides are formed through a bimolecular route. researchgate.net
Derivatization and Functionalization Reactions
The hydroxyl groups of this compound are key to its reactivity, allowing for a variety of derivatization and functionalization reactions.
Vicinal diols like this compound readily react with aldehydes and ketones to form cyclic acetals and ketals, respectively. chemtube3d.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon. libretexts.orglibretexts.org The formation of a five- or six-membered cyclic acetal (B89532) or ketal is entropically and kinetically favored over the formation of an acyclic acetal from two separate alcohol molecules. chemtube3d.comlibretexts.org These cyclic derivatives are often used as protecting groups for the diol or the carbonyl compound due to their stability towards hydrolysis compared to their acyclic counterparts. libretexts.org
The general mechanism for acetal formation proceeds through a hemiacetal intermediate. libretexts.orglibretexts.org The carbonyl oxygen is first protonated by the acid catalyst, making the carbonyl carbon more electrophilic. Nucleophilic attack by one of the diol's hydroxyl groups leads to the hemiacetal. Subsequent protonation of the remaining hydroxyl group and elimination of water, followed by intramolecular attack by the second hydroxyl group of the diol, forms the cyclic acetal. libretexts.orglibretexts.org
The inherent chirality of this compound makes it a valuable building block in asymmetric synthesis. It can be utilized as a precursor for the synthesis of chiral auxiliaries and ligands for transition metal catalysts. rsc.org Chiral auxiliaries are compounds that can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed.
Furthermore, this compound can be modified to create chiral ligands that coordinate to metal centers, forming catalysts for a wide range of asymmetric reactions. For example, chiral diols can be converted into chiral diphosphines, which are important ligands in asymmetric hydrogenation. The C2 symmetry often present in ligands derived from such diols can be highly effective in inducing high enantioselectivity in catalytic reactions. The synthesis of chiral ligands from readily available chiral precursors like this compound is a key strategy in the development of new asymmetric catalytic systems. researchgate.net
Conversion to Chiral Diamine Scaffolds
The transformation of vicinal diols, such as this compound, into chiral 1,2-diamines is a valuable synthetic operation, as these diamines are crucial scaffolds in ligands for asymmetric catalysis and in biologically active molecules. rsc.orgucl.ac.uk The conversion requires the replacement of two hydroxyl groups with amino functionalities, a process that can be achieved through various synthetic strategies. A common approach involves a two-step sequence: activation of the hydroxyl groups into good leaving groups, followed by nucleophilic substitution with an amine source.
A more direct and atom-economical method is the borrowing hydrogen or hydrogen-autotransfer methodology. researchgate.net This process, often catalyzed by transition metal complexes, involves the temporary oxidation of the diol to a diketone intermediate, followed by reductive amination with ammonia (B1221849) or a primary amine. researchgate.netnih.gov For instance, ruthenium and iridium complexes have proven effective for the direct amination of diols. d-nb.inforesearchgate.net One study details a diastereoconvergent synthesis of vicinal diamines from diol mixtures using cooperative ruthenium and Lewis acid catalysis with anilines. researchgate.net Furthermore, the first enantioconvergent double amination of racemic 1,2-diols has been achieved using a chiral iridium/phosphoric acid co-catalyzed system, highlighting a powerful strategy for producing highly valuable enantioenriched vicinal diamines from readily available diols. researchgate.net
While direct application to this compound is not extensively documented in isolation, the general methodologies for diol-to-diamine conversion are well-established. For example, the use of Raney Nickel with ammonia has been shown to be effective for the diamination of various diols. nih.gov Another approach involves converting the diol to a dinitrile, which can then be fully reduced to the corresponding diamine. google.com This sequence typically starts with converting the diol to a bis-sulfonate ester, followed by nucleophilic displacement with cyanide, and subsequent reduction of the resulting dinitrile with a reducing agent like lithium aluminum hydride (LAH). nih.gov
| Method | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Borrowing Hydrogen Catalysis | Ru or Ir complexes, NH₃ or anilines | Direct, atom-economical, can be stereoconvergent. | researchgate.netresearchgate.net |
| Heterogeneous Catalysis | Raney Ni, NH₃, t-amyl alcohol | Industrially relevant, uses commercially available catalyst. | nih.gov |
| Multi-step Synthesis via Dinitrile | 1. Sulfonylation (e.g., MsCl) 2. Cyanation (e.g., NaCN) 3. Reduction (e.g., LAH) | Classical, versatile route applicable to various diols. | google.comnih.gov |
Stereospecific Alkene Formation from Diol Precursors
The conversion of 1,2-diols to alkenes is a synthetically important elimination reaction. When applied to a stereochemically defined diol like this compound, the stereospecificity of the reaction becomes paramount for controlling the geometry of the resulting alkene. The Corey-Winter olefination is a classic and reliable method for the stereospecific conversion of 1,2-diols to alkenes. wikipedia.org This reaction proceeds via a cyclic thiocarbonate intermediate, which is subsequently treated with a phosphite (B83602) ester, such as trimethyl phosphite.
The mechanism involves the decomposition of the thiocarbonate, driven by the formation of a strong phosphorus-sulfur double bond, to yield a carbene intermediate that collapses to form the alkene and carbon dioxide. wikipedia.org Crucially, the reaction is stereospecific: a cis-diol yields a cis-alkene, and a trans-diol yields a trans-alkene. wikipedia.org Therefore, applying the Corey-Winter olefination to this compound, which is a cis-diol, would be expected to produce cis-cyclooctene stereospecifically. researchgate.netyoutube.com
Formation of the cyclic thiocarbonate: this compound is reacted with thiophosgene (B130339) or a safer alternative like thiocarbonyldiimidazole (TCDI) in the presence of a base.
Decomposition to the alkene: The isolated thiocarbonate is heated with trimethyl phosphite, leading to the extrusion of carbon dioxide and the formation of cis-cyclooctene. researchgate.net
This method is particularly useful for synthesizing strained or labile alkenes that might otherwise undergo rearrangement under different reaction conditions. tmv.ac.in The preparation of trans-cyclooctene, a highly strained and more reactive isomer, requires a different synthetic route, often starting from cis-cyclooctene. researchgate.netnih.gov
| Step | Reagents | Intermediate/Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| 1. Thiocarbonate Formation | Thiocarbonyldiimidazole (TCDI) or Thiophosgene | Cyclic thiocarbonate of this compound | Retention of cis-stereochemistry | wikipedia.orgresearchgate.net |
| 2. Olefination | Trimethyl phosphite, Heat | cis-Cyclooctene | Stereospecific syn-elimination | wikipedia.orgyoutube.com |
Mechanistic Insights into Stereochemical Control and Selectivity
Transition State Modeling in Enantioselective Reactions
Computational chemistry, particularly transition state modeling, provides powerful insights into the origins of stereoselectivity in chemical reactions. researchgate.netbeilstein-journals.org For reactions involving this compound, either as a substrate or as a chiral ligand, modeling can elucidate the energetic differences between diastereomeric transition states that lead to the observed product distribution. lookchem.com
For example, when a chiral diol is used as a ligand for a metal catalyst, density functional theory (DFT) calculations can model the coordination of the substrate to the chiral catalyst complex. smolecule.comnih.gov These models can reveal crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, within the transition state structure. It is the sum of these subtle interactions that stabilizes one transition state over another, thereby directing the reaction along a specific stereochemical pathway. acs.org
In the context of enantioselective reactions, computational studies have shown that even substrates with high conformational flexibility, like eight-membered rings, adopt a limited set of low-energy conformations in the transition state. researchgate.net The specific geometry of this compound, with its defined stereocenters, would pre-organize the transition state assembly, forcing the incoming reactants into a specific orientation to minimize steric clash and maximize favorable electronic interactions, thus controlling the stereochemical outcome. osti.gov
Role of Substrate Conformation in Reaction Outcomes
The reactivity and selectivity of cyclic compounds are profoundly influenced by their ground-state conformational preferences. windows.net The cyclooctane (B165968) ring is particularly flexible, capable of adopting several conformations such as the boat-chair (BC), crown (C), and boat-boat (BB) forms, which often have similar energies and are in dynamic equilibrium. researchgate.netiupac.org The introduction of substituents, like the two hydroxyl groups in this compound, alters the relative energies of these conformers.
The specific conformation of the diol at the moment of reaction can dictate the stereochemical outcome. oregonstate.edu For a reaction to occur, the reacting groups must be in a geometrically favorable arrangement in the transition state. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of the diastereomeric transition states, not by the populations of the ground-state conformers. However, the energy required to achieve the transition state geometry from a given ground-state conformer is a critical factor. A reaction will preferentially proceed from a more stable (highly populated) conformer if it requires less activation energy to reach the transition state. iupac.org
For this compound, the cis relationship of the hydroxyl groups and their ability to form intramolecular hydrogen bonds will favor certain conformations, likely a boat-chair type structure, which minimizes both transannular strain and torsional strain. researchgate.net This preferred conformation influences how reagents approach the molecule, thereby controlling the facial selectivity of reactions at the hydroxyl groups or adjacent carbons. oregonstate.edu
Isotopic Labeling Studies to Elucidate Reaction Pathways
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. pearson.comacs.orgprinceton.edu By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), or ¹⁶O with ¹⁸O), chemists can follow the atom's path from reactant to product using techniques like mass spectrometry or NMR spectroscopy.
In the study of reactions involving this compound, isotopic labeling could be used in several ways:
Deuterium (B1214612) Labeling: To probe elimination mechanisms, a deuterium atom could be placed at a specific position on the cyclooctane ring. The presence or absence of this deuterium in the product, or a measurement of the kinetic isotope effect (KIE), can distinguish between different pathways, such as E1 and E2. tmv.ac.inescholarship.orgmasterorganicchemistry.com For example, in the dehydrogenation of diols to hydroxyketones, deuterium labeling has been used to show that the reaction is reversible and proceeds to the thermodynamically favored product. researchgate.net
Oxygen-18 (¹⁸O) Labeling: To determine the origin of oxygen atoms in oxidation or hydrolysis reactions, the reaction can be carried out using ¹⁸O-labeled water (H₂¹⁸O), ¹⁸O-labeled molecular oxygen (¹⁸O₂), or by synthesizing an ¹⁸O-labeled diol. csic.esnih.gov For instance, in the dihydroxylation of alkenes, ¹⁸O labeling studies can confirm whether the oxygen atoms in the product diol originate from the oxidant or from the solvent water. rsc.orgrsc.org In catalytic C-C bond cleavage of 1,2-diols, ¹⁸O labeling has helped to differentiate between electron transfer and oxygen transfer mechanisms. researchgate.netnih.gov
These studies provide unambiguous evidence that is often difficult to obtain by other means and are crucial for building a complete mechanistic picture of reactions involving complex molecules like this compound. acs.orgcardiff.ac.uk
Applications in Asymmetric Synthesis
As a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a subsequent reaction. This compound can function as a chiral auxiliary by being converted into a derivative, such as a ketal or acetal (B89532), with a prochiral substrate. The steric bulk and defined stereochemistry of the diol moiety then direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. After the reaction, the auxiliary can be removed and ideally recycled.
As a Chiral Ligand in Transition Metal-Catalyzed Reactions
This compound can be used as a precursor to synthesize chiral ligands for transition metal catalysts. lookchem.com The two hydroxyl groups can be functionalized, for example, by conversion to phosphines or other coordinating groups. The resulting bidentate ligand can then be complexed with a metal center, such as rhodium, palladium, or iridium. The chiral environment created by the ligand around the metal center is crucial for achieving high enantioselectivity in a variety of catalytic reactions, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. lookchem.com
As a Chiral Starting Material for the Synthesis of Natural Products and Pharmaceuticals
This compound serves as a versatile chiral building block for the total synthesis of complex natural products and pharmaceutical agents. lookchem.com Its pre-defined stereocenters can be incorporated into the target molecule, reducing the number of steps required to control the stereochemistry. The cyclooctane (B165968) ring can be retained in the final product or can be cleaved or rearranged to form other ring systems or acyclic fragments.
Role in Mechanistic Studies
Probing Stereoselectivity in Reactions
By using this compound or its derivatives as substrates, chemists can probe the stereochemical course of a reaction. For example, the stereochemical outcome of a reaction at one of the hydroxyl groups or at an adjacent carbon can provide information about the transition state geometry and the factors that govern stereoselectivity.
Investigating Conformational Effects on Reactivity
The conformational flexibility of the cyclooctane (B165968) ring in this compound can influence the reactivity of the hydroxyl groups. By studying how the reaction rates and product distributions change with different reaction conditions or with modifications to the cyclooctane ring, researchers can gain insights into the role of conformation in chemical reactivity. This is particularly relevant for understanding transannular interactions, where atoms on opposite sides of the ring can influence each other's reactivity. libretexts.org
Physical and Chemical Properties
The physical and chemical properties of (1S,2S)-cyclooctane-1,2-diol are tabulated below.
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 49-53 °C |
| Boiling Point | 115-117 °C at 10 mmHg |
| Chirality | Chiral, (1S,2S) configuration |
Comparative Analysis with Other Chiral Diols
(1S,2S)-cyclooctane-1,2-diol can be compared with other commonly used chiral diols to highlight its unique features.
| Feature | This compound | (1S,2S)-Cyclopentane-1,2-diol | (1S,2S)-Cyclohexane-1,2-diol |
| Ring Size | 8-membered | 5-membered | 6-membered |
| Conformational Flexibility | High | Low | Moderate (Chair Conformation) |
| Applications | Chiral auxiliary, ligand precursor, starting material | Chiral building block, synthesis of chiral ligands | Chiral auxiliary, ligand precursor |
| Key Advantage | Unique conformational properties of the 8-membered ring | Rigid scaffold | Readily available, well-studied |
Conclusion
(1S,2S)-Cyclooctane-1,2-diol is a valuable and versatile compound in the field of chiral chemistry. Its unique combination of a C2-symmetric diol functionality and a conformationally flexible eight-membered ring makes it a powerful tool for controlling stereochemistry in organic synthesis. From its preparation via asymmetric dihydroxylation to its applications as a chiral auxiliary, ligand precursor, and starting material, this diol continues to be a subject of interest for chemists seeking to synthesize complex chiral molecules with high precision. Further research into its applications and the development of even more efficient synthetic routes will undoubtedly continue to expand its utility in both academic and industrial settings.
Q & A
Basic Research Questions
Q. How is (1S,2S)-cyclooctane-1,2-diol synthesized stereoselectively in laboratory settings?
- Methodological Answer : Enzymatic cascades are widely employed for stereoselective synthesis. For example, a three-enzyme system (e.g., benzaldehyde lyase [BAL], benzoylformate decarboxylase [BFD], and alcohol dehydrogenase [ADH]) can convert inexpensive substrates like benzaldehyde and acetaldehyde into (1S,2S)-configured diols with >98% diastereomeric excess . Kinetic resolution of racemic mixtures via microbial deracemization (e.g., using Corynesporium cassiicola DSM 62475) is another approach, yielding (1S,2S)-enantiomers in >99% e.e. and 83% yield .
Q. What spectroscopic and analytical methods confirm the stereochemistry of this compound?
- Methodological Answer :
- Optical Rotation : Specific rotation values (e.g., in ethanol) are compared to literature data for stereochemical validation .
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks.
- Chiral HPLC/GC : Separates enantiomers using chiral stationary phases (e.g., derivatized cyclodextrin columns).
- NMR Spectroscopy : Coupling constants () and NOE correlations distinguish cis vs. trans diastereomers .
Advanced Research Questions
Q. How can microbial deracemization be optimized to achieve high enantiomeric excess of this compound from racemic mixtures?
- Methodological Answer :
- Stepwise Deracemization : Corynesporium cassiicola DSM 62475 deracemizes rac-trans-cyclohexane-1,2-diol via a hydroxyketone intermediate. Process optimization includes:
- pH Control : Maintain pH 7–8 to stabilize enzyme activity .
- Substrate Loading : Limit substrate concentration to <10 mM to avoid inhibition.
- Co-factor Regeneration : Use NADH recycling systems (e.g., glucose dehydrogenase) to enhance yield .
- In Silico Modeling : Predict reactive conformations of substrates with enzymes (e.g., GldA) to identify compatible stereoisomers .
Q. What are the challenges in using this compound as a chiral building block in complex alkaloid synthesis (e.g., vindoline)?
- Methodological Answer :
- Functional Group Compatibility : The diol’s hydroxyl groups require protection (e.g., acetylation or silylation) during multi-step syntheses. For example, (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol was converted into vindoline precursors over 17 steps, necessitating orthogonal protecting groups .
- Steric Hindrance : Bulky substituents on the cyclooctane ring may limit regioselective modifications. Computational docking studies (e.g., with Rhodococcus erythropolis oxidoreductases) help predict binding affinities .
Q. How do oxidoreductases differentiate between (1S,2S)- and (1R,2R)-diols in metabolic pathways?
- Methodological Answer :
- Substrate Specificity : Enzymes like menth-8-ene-1,2-diol:NAD+ oxidoreductase from Rhodococcus erythropolis DCL14 show higher activity for (1S,2S,4R)-menth-8-ene-1,2-diol due to stereoelectronic complementarity in the active site. Mutagenesis studies (e.g., altering residues in the NAD+ binding pocket) can reverse selectivity .
- Kinetic Isotope Effects : Isotopic labeling (e.g., or ) tracks stereochemical preferences in enzyme-catalyzed oxidations .
Key Research Gaps
- Scalability : Microbial deracemization processes require improved NADH recycling systems for industrial-scale applications .
- Enzyme Engineering : Tailoring oxidoreductases for non-natural substrates (e.g., cyclooctane derivatives) remains underexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
